molecular formula C7H14Cl2N4O B3095848 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride CAS No. 1269106-47-9

2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride

Cat. No.: B3095848
CAS No.: 1269106-47-9
M. Wt: 241.12
InChI Key: WYTIOEQRJCJGHZ-UHFFFAOYSA-N
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Description

2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride (CAS: 1269106-47-9) is a spirocyclic compound featuring a triazole ring fused to a piperidine system. Its molecular formula is C₉H₂₀Cl₂N₄O₂, with a molecular weight of 287.19 g/mol .

Properties

IUPAC Name

2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-6-10-5(12)7(11-6)1-3-9-4-2-7;;/h9H,1-4H2,(H3,8,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTIOEQRJCJGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

Key structural analogs differ in substituents at position 2 or 3 of the triazaspiro core, impacting physicochemical and biological properties.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 2-Amino C₉H₂₀Cl₂N₄O₂ 287.19 1269106-47-9 High polarity, dihydrochloride salt
2-(Dimethylamino)-analog (hydrate form) 2-Dimethylamino C₉H₂₀Cl₂N₄O₂ 287.185 1227465-49-7 Enhanced lipophilicity, hydrate form
2-Methyl-1,3,8-triazaspiro[...] dihydrochloride 2-Methyl C₉H₁₈Cl₂N₄O 269.18 (estimated) 1269054-82-1 Reduced solubility vs. amino analog
2-Ethyl-3-methyl-1,3,8-triazaspiro[...] HCl 2-Ethyl, 3-Methyl C₁₀H₁₈ClN₃O 231.72 1707602-32-1 Monohydrochloride; lower molecular weight
2-Cyclobutyl-1,3,8-triazaspiro[...] HCl 2-Cyclobutyl C₁₁H₁₈ClN₃O 243.74 (estimated) 1707575-94-7 Bulky substituent, steric hindrance

Notes:

  • The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to dimethylamino or alkyl substituents .
  • Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., 2-ethyl-3-methyl analog) .
  • Hydrate forms (e.g., 2-dimethylamino analog) may alter stability and hygroscopicity .

Physicochemical Properties

  • Solubility: The amino group and dihydrochloride salt in the target compound favor solubility in polar solvents, whereas methyl/ethyl analogs require organic solvents .
  • Stability : Bulky substituents (e.g., cyclobutyl) may reduce metabolic degradation but increase steric hindrance in target interactions .

Research and Application Insights

  • Pharmaceutical Screening : The target compound is marketed for kinase inhibition studies, while alkylated analogs (e.g., 2-ethyl-3-methyl) are explored for antimicrobial activity .
  • Supplier Landscape : The target compound is available from AldrichCPR (Product: CBR01710), while niche analogs (e.g., cyclobutyl derivatives) require custom synthesis .

Biological Activity

2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride (CAS: 1227465-71-5) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H14Cl2N4O
Molecular Weight241.12 g/mol
CAS Number1227465-71-5
StructureStructure

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Inhibition of Phospholipase D (PLD) : A study identified a related compound that selectively inhibited PLD2, which plays a crucial role in cell signaling and proliferation. The inhibition was significant in cancer cell lines, suggesting potential applications in oncology .
  • Mitochondrial Permeability Transition Pore (mPTP) Modulation : Another research effort highlighted the compound's potential as an mPTP inhibitor, which could have implications in myocardial infarction treatment by reducing apoptotic rates in cardiac cells .

Anticancer Properties

The compound has shown promise in preclinical studies for its anticancer effects. In vitro assays demonstrated that it could significantly reduce cell proliferation in breast cancer cell lines (MDA-MB-231) through PLD inhibition:

  • Dose-Response Relationship : The compound exhibited a dose-dependent decrease in cell viability at concentrations of 5 μM and 10 μM over a 96-hour period .

Cardioprotective Effects

In models of myocardial infarction, compounds with similar structures have demonstrated cardioprotective properties by inhibiting mPTP opening. This inhibition is critical during reperfusion injury, where excessive apoptosis can occur .

Case Studies

  • Study on PLD Inhibition :
    • Objective : To evaluate the effects of PLD inhibitors on cancer cell proliferation.
    • Findings : The isoform-selective inhibitors led to a significant increase in apoptosis markers (Caspase 3 and 7) when treated with PLD2 inhibitors compared to controls .
  • Cardiac Protection Study :
    • Objective : To assess the impact of mPTP inhibitors on cardiac cells post-myocardial infarction.
    • Results : The compounds reduced apoptotic rates and improved survival rates in cardiac myocytes subjected to ischemic conditions .

Q & A

Q. What strategies can prioritize structural analogs for SAR studies?

  • Methodological Answer :
  • Scaffold Hopping : Replace the spirocyclic core with bicyclic or fused-ring systems (e.g., 1,4-dioxa-8-azaspiro[4.5]decane derivatives) .
  • Fragment-Based Design : Screen truncated analogs (e.g., removing the amino group) to map essential pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride
Reactant of Route 2
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride

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